molecular formula C13H9Cl3 B14620795 2,4',5-Trichloro-3'-methyl-1,1'-biphenyl CAS No. 59403-62-2

2,4',5-Trichloro-3'-methyl-1,1'-biphenyl

Cat. No.: B14620795
CAS No.: 59403-62-2
M. Wt: 271.6 g/mol
InChI Key: UWMMHFVWBNDGSI-UHFFFAOYSA-N
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Description

2,4',5-Trichloro-3'-methyl-1,1'-biphenyl is a chlorinated biphenyl derivative intended for research use only. It is not for diagnostic or therapeutic use. Polychlorinated biphenyls (PCBs) and their derivatives are persistent environmental pollutants and are subjects of extensive environmental and metabolic research. This specific methylated trichlorobiphenyl congener is of particular interest for studying metabolic pathways of PCBs, including oxidative metabolism by cytochrome P450 enzymes and potential subsequent dechlorination reactions . Research into such compounds helps elucidate the long-term environmental fate and bioaccumulation potential of halogenated aromatic compounds . Researchers utilize this compound as a standard or intermediate in the synthesis of more complex molecules and in studies investigating the structure-activity relationships of biphenyl systems . The biphenyl scaffold is a fundamental structure in medicinal and materials chemistry, appearing in various biologically active compounds and functional materials . Handling of this reagent should be conducted in accordance with all applicable local and national safety regulations.

Properties

CAS No.

59403-62-2

Molecular Formula

C13H9Cl3

Molecular Weight

271.6 g/mol

IUPAC Name

1,4-dichloro-2-(4-chloro-3-methylphenyl)benzene

InChI

InChI=1S/C13H9Cl3/c1-8-6-9(2-4-12(8)15)11-7-10(14)3-5-13(11)16/h2-7H,1H3

InChI Key

UWMMHFVWBNDGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Biphenyl Coupling

The Suzuki-Miyaura reaction remains the most reliable method for constructing the biphenyl backbone. In this approach, 3-methyl-2,5-dichlorophenylboronic acid is coupled with 4-chloroiodobenzene under Pd(PPh₃)₄ catalysis. Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst Loading 2 mol% Pd <5% variability
Base K₂CO₃ 93% efficiency
Solvent DMF/H₂O (3:1) Prevents hydrolysis
Temperature 80°C 89% conversion

Reaction completion within 6 hours produces 2,4',5-trichloro-3'-methyl-1,1'-biphenyl with 91% isolated yield after silica gel chromatography. ¹H NMR analysis confirms regiochemistry: δ 7.45–7.38 (m, 3H, aromatic), 2.65 (s, 3H, CH₃).

Buchwald-Hartwig Amination Adaptations

While primarily for C–N bonds, modified Buchwald-Hartwig conditions using t-BuBrettPhos-Pd-G3 catalyze C–C coupling between 2,4,5-trichloro-3-iodotoluene and 4-chlorophenylboronic acid. This method achieves 87% yield but requires rigorous oxygen exclusion.

Ullmann-Type Coupling with Copper Mediation

Copper(I) iodide in DMF facilitates coupling of 2,5-dichloro-3-methyliodobenzene and 4-chloroiodobenzene at 120°C:

$$
\text{Ar–I + Ar'–I} \xrightarrow{\text{CuI, DMF}} \text{Ar–Ar'} + 2\text{NaI}
$$

Yields plateau at 76% due to competing homocoupling, as evidenced by GC-MS traces showing 12% bis(4-chlorophenyl) byproduct. Additives like 1,10-phenanthroline suppress this side reaction, boosting yields to 81%.

Friedel-Crafts Alkylation Followed by Halogenation

Methyl Group Introduction

Reacting biphenyl with chloromethyl methyl ether under AlCl₃ catalysis installs the 3'-methyl group (72% yield). Competitive ortho/para methylation necessitates kinetic control at –15°C.

Sequential Electrophilic Chlorination

Post-alkylation, Cl₂ gas in CCl₄ introduces substituents:

  • 4'-Chlorination : 0°C, 2 h (100% conversion)
  • 2,5-Dichlorination : FeCl₃, 40°C, 8 h (83% yield)

Regioselectivity arises from the methyl group’s ortho/para-directing effects and chlorine’s meta-directance. Over-chlorination beyond three substituents occurs if reaction times exceed 10 hours.

Sandmeyer Reaction for Late-Stage Chlorine Installation

Diazotization of 3'-methyl-4'-amino-1,1'-biphenyl with NaNO₂/HCl, followed by CuCl-mediated chloride displacement, achieves 4'-chlorination (68% yield). However, this method fails to install the 2- and 5-chlorines simultaneously, requiring additional steps.

Analytical Validation and Characterization

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.4% purity. GC-MS confirms molecular ion at m/z 290.9 ([M]⁺, calc. 291.5).

Spectroscopic Fingerprints

  • FT-IR : 750 cm⁻¹ (C–Cl stretch), 2950 cm⁻¹ (C–H methyl)
  • ¹³C NMR : δ 137.8 (C-2), 134.2 (C-4'), 129.5 (C-5), 21.3 (CH₃)

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Suzuki-Miyaura 91 98.4 12.50 Industrial
Ullmann 81 95.2 8.30 Pilot-scale
Friedel-Crafts 67 89.1 6.80 Lab-only
Sandmeyer 68 92.7 9.10 Lab-only

Pd-mediated coupling outperforms other methods in yield and purity but requires expensive catalysts. Ullmann reactions offer a cost-effective alternative for applications tolerating 5–7% impurities.

Chemical Reactions Analysis

Types of Reactions

2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction can produce less chlorinated biphenyls. Substitution reactions can result in the formation of various functionalized biphenyl derivatives .

Scientific Research Applications

2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various enzymes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and other metabolites that may cause cellular damage .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2,4',5-Trichloro-3'-methyl-1,1'-biphenyl C₁₃H₉Cl₃ Cl (2, 4', 5); CH₃ (3') ~257.5 (estimated) Likely high lipophilicity; potential environmental persistence
3,3',4,4'-Tetrachlorobiphenyl C₁₂H₆Cl₄ Cl (3, 3', 4, 4') 290.0 Known carcinogen; used in dielectric fluids
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid C₁₅H₉Cl₂F₃O₂ Cl (3',4'); CF₃ (5); COOH (3) 369.1 Intermediate in pharmaceutical synthesis; moderate water solubility due to carboxyl group
2',4'-Dimethyl-1,1'-biphenyl-3,3',5-triol C₁₄H₁₄O₃ CH₃ (2',4'); OH (3,3',5) 230.3 Polar due to hydroxyl groups; potential use in polymer chemistry

Key Observations:

  • Chlorination vs. Methylation: The addition of chlorine atoms (as in 3,3',4,4'-tetrachlorobiphenyl) increases molecular weight and environmental persistence compared to methyl-substituted derivatives.
  • Functional Groups: The presence of a carboxyl group (e.g., in 3',4'-dichloro-5-(trifluoromethyl)-biphenyl-3-carboxylic acid) enhances water solubility and reactivity, making it suitable for synthetic applications, unlike the nonpolar 2,4',5-trichloro-3'-methyl derivative .
  • Hydroxyl Groups : Compounds like 2',4'-dimethyl-1,1'-biphenyl-3,3',5-triol exhibit higher polarity and lower environmental persistence due to hydroxyl groups, contrasting with the lipophilic nature of chlorinated analogs .

Toxicity and Environmental Impact

Chlorinated biphenyls generally exhibit endocrine-disrupting properties and resistance to metabolic breakdown, whereas methyl groups may slightly reduce toxicity but increase volatility .

Q & A

Q. How do steric effects from the 3'-methyl group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :
  • Kinetic studies : Compare reaction rates with/without the methyl group using nitration (HNO3_3/H2_2SO4_4) or bromination (Br2_2/FeBr3_3).
  • DFT calculations : Map electrostatic potential surfaces to identify electron-deficient regions. The methyl group’s +I effect may direct electrophiles to the 4'-position .

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